1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one
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Overview
Description
1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one is an organic compound with a complex structure that includes a phenyl ring, a hydroxy group, and a piperidyl group
Preparation Methods
The synthesis of 1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one typically involves multiple steps. One common method includes the reaction of 4-hydroxyacetophenone with 2-methylpiperidine in the presence of a base to form the intermediate product. This intermediate is then reacted with propylene oxide under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and piperidyl moiety play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This compound may inhibit enzyme activity or alter receptor function, resulting in its observed biological effects.
Comparison with Similar Compounds
1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one can be compared with similar compounds such as:
2-Hydroxy-2-methyl-1-phenylpropan-1-one: Shares a similar structure but lacks the piperidyl group.
1-{4-[2-Hydroxy-3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone: Similar but with a different substitution on the piperidyl ring
Properties
Molecular Formula |
C18H27NO3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C18H27NO3/c1-3-18(21)15-7-9-17(10-8-15)22-13-16(20)12-19-11-5-4-6-14(19)2/h7-10,14,16,20H,3-6,11-13H2,1-2H3 |
InChI Key |
GNRJQDBYGXSGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCCCC2C)O |
Origin of Product |
United States |
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